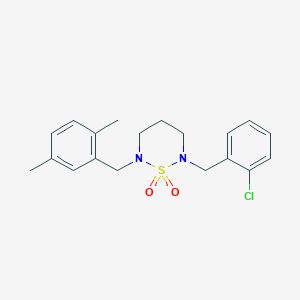

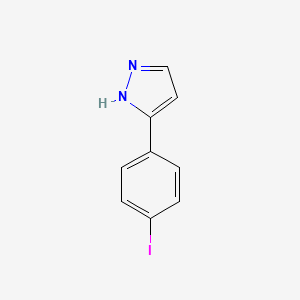

![molecular formula C22H25Cl2N3O2S B2735169 4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)benzamide hydrochloride CAS No. 1052531-80-2](/img/structure/B2735169.png)

4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)benzamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)benzamide hydrochloride” appears to be a complex organic molecule. It contains several functional groups including an acetyl group, a benzamide group, a thiazole ring, and a diethylamino group. The presence of these functional groups suggests that this compound may have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis. However, common methods for introducing these functional groups include acylation reactions for the acetyl group, nucleophilic aromatic substitution for the chlorobenzo[d]thiazol-2-yl group, and reductive amination for the diethylamino group.Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (benzene and thiazole) would likely contribute to the compound’s stability. The diethylamino group could potentially participate in hydrogen bonding, influencing the compound’s solubility and reactivity.Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the acetyl group could undergo nucleophilic acyl substitution reactions, and the chlorobenzo[d]thiazol-2-yl group could participate in electrophilic aromatic substitution reactions. The diethylamino group could act as a base or nucleophile in various reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polar functional groups, and its melting and boiling points would be influenced by the size and shape of the molecule.Scientific Research Applications

Synthesis and Antiallergy Applications

- A study highlighted the synthesis of N-(4-substituted-thiazolyl)oxamic acid derivatives showing significant antiallergy activity in rat models. These compounds were synthesized via a multi-step process involving the treatment of acetophenone with thiourea and iodine, leading to the formation of aminothiazoles. One specific derivative exhibited promising pharmacological properties for further evaluation (Hargrave et al., 1983).

Heterocyclic Chemistry and Antimicrobial Agents

- Research into the preparation of 3,5-disubstituted 1,2,4-thiadiazoles by oxidative dimerization of thioamides presents a methodology relevant to the synthesis of complex heterocyclic compounds, potentially applicable to the target compound for various biological activities (Takikawa et al., 1985).

Photodecomposition Studies

- A study on the ultraviolet irradiation of chlorobenzoic acids, which shares a structural feature (chlorobenzene moiety) with the target compound, showed that such processes lead to the formation of hydroxybenzoic acids. This suggests potential applications in environmental chemistry and photodegradation studies (Crosby & Leitis, 1969).

Anticancer Activity Evaluation

- Another study focused on the design, synthesis, and evaluation of N-substituted benzamides for their anticancer activity. This research provides insights into the structural activity relationship and highlights the importance of the benzamide moiety, which is also present in the target compound, in developing potential anticancer agents (Ravinaik et al., 2021).

Synthesis of Antifungal Agents

- The synthesis of new thiazole derivatives with potential antifungal properties has been reported, showcasing the versatility of thiazole-based compounds in addressing fungal infections. These findings may suggest similar research pathways for the target compound in the development of novel antifungal agents (Narayana et al., 2004).

Safety And Hazards

Without specific data, it’s difficult to provide accurate information about the safety and hazards of this compound. As with all chemicals, it should be handled with appropriate safety precautions.

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the development of new materials or pharmaceuticals, but further research would be needed to explore these possibilities.

properties

IUPAC Name |

4-acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClN3O2S.ClH/c1-4-25(5-2)12-13-26(21(28)17-8-6-16(7-9-17)15(3)27)22-24-19-11-10-18(23)14-20(19)29-22;/h6-11,14H,4-5,12-13H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJPLTSWNYPSCDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)C(=O)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25Cl2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)benzamide hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

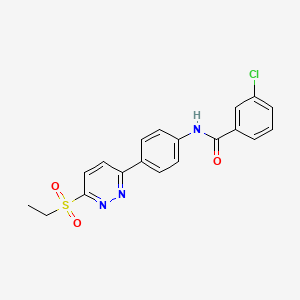

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2735087.png)

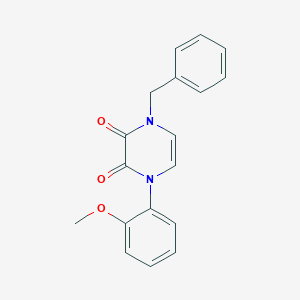

![4-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-2-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2735089.png)

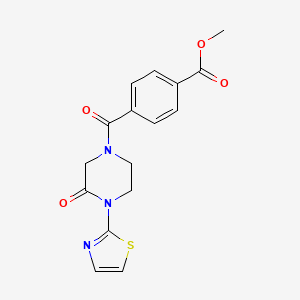

![N-[3-(1-Hydroxycyclobutyl)propyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2735094.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide](/img/structure/B2735095.png)

![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2735102.png)

![N,N,4,6-tetramethyl-3-[(2-methylphenyl)sulfonyl]-2-pyridinamine](/img/structure/B2735108.png)